REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C[Si](C)(C)O[Si](C)(C)C.[Cl:24][C:25]1[N:30]=[C:29]([C:31]([NH2:33])=O)[CH:28]=[C:27]([N:34]2[CH2:39][CH2:38][CH:37]([NH:40][C:41]([C:43]3[NH:44][C:45]([CH3:50])=[C:46]([Cl:49])[C:47]=3[Cl:48])=[O:42])[CH2:36][CH2:35]2)[N:26]=1.[CH3:51][Si:52]([O:55][P:56](=[O:58])=[O:57])([CH3:54])[CH3:53]>C1(C)C=CC=CC=1>[CH3:51][Si:52]([O:55][P:56](=[O:58])=[O:57])([CH3:54])[CH3:53].[Cl:48][C:47]1[C:46]([Cl:49])=[C:45]([CH3:50])[NH:44][C:43]=1[C:41]([NH:40][CH:37]1[CH2:38][CH2:39][N:34]([C:27]2[CH:28]=[C:29]([C:31]#[N:33])[N:30]=[C:25]([Cl:24])[N:26]=2)[CH2:35][CH2:36]1)=[O:42]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C)(C)C)(C)C
|
Name
|
2-Chloro-6-(4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidin-1-yl)pyrimidine-4-carboxamide
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)C(=O)N)N1CCC(CC1)NC(=O)C=1NC(=C(C1Cl)Cl)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)OP(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)OP(=O)=O
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stir an additional 2.5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a clear solution (about 45 minutes)
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated at 80° C. for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
No further reaction
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated under reduced pressure until most of the solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
The remaining liquid was triturated with EtOAc and water
|
Type
|
CUSTOM
|
Details
|
to form a brown precipitate, which
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
2.5 d |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)OP(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(NC(=C1Cl)C)C(=O)NC1CCN(CC1)C1=NC(=NC(=C1)C#N)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |